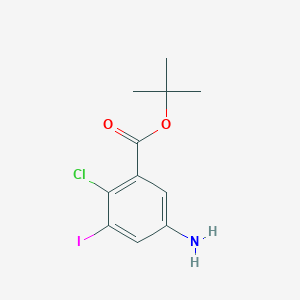

cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, also known as Boc-4-OH, is a chemical compound that has gained significant attention in the field of organic synthesis. It is a white crystalline powder that is used as a protecting group for amino acids during peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Stereoselective Syntheses

Researchers have developed methods for stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates and their derivatives, showcasing the ability to manipulate the stereochemistry of these compounds. For instance, the use of L-selectride in anhydrous tetrahydrofuran has been shown to yield cis isomers in quantitative yields. These findings demonstrate the compounds' utility in creating stereochemically rich structures, essential in drug design and synthesis (Boev et al., 2015).

Building Blocks for Synthesis

The compounds serve as valuable building blocks for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, vital for creating bioactive molecules and pharmaceuticals. An example includes the reduction by NaBH4 in CH2Cl2/AcOH, which afforded the corresponding cis-4-hydroxy delta-lactams in good yield and stereoselectivity. This illustrates their role in constructing complex molecules with specific stereochemical configurations, which can be critical for biological activity (Marin et al., 2004).

Intermediate for Protein Kinase Inhibitor

One notable application is the synthesis of key intermediates for the production of potent protein kinase inhibitors, such as CP-690550. The asymmetric synthesis approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride illustrates the compound's importance in medicinal chemistry and drug development processes (Hao et al., 2011).

Methodological Advancements

Research has also focused on developing novel methodologies for synthesizing these compounds. For example, an efficient approach to synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been proposed, highlighting the advantages of simple operation and suitability for industrial scale-up. This compound is an important intermediate in synthesizing novel protein tyrosine kinase inhibitors, showcasing the practical applications of these methodologies in pharmaceutical manufacturing (Chen Xin-zhi, 2011).

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHBFIMXBSFQLJ-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Furan-2-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2729302.png)

![2-Chloro-N-[2-(4-chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B2729303.png)

![1-((1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2729304.png)

![3-(Benzenesulfonyl)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}propanamide](/img/structure/B2729312.png)